3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C17H15BrN4O2 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-[4-(5-bromopyridin-2-yl)oxan-4-yl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15BrN4O2/c18-13-1-2-14(20-11-13)17(5-9-23-10-6-17)16-21-15(24-22-16)12-3-7-19-8-4-12/h1-4,7-8,11H,5-6,9-10H2 |
InChI Key |
ZLRMYGHIXNDYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=NC=C(C=C2)Br)C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is an organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 387.23 g/mol. The structure incorporates a brominated pyridine moiety, a tetrahydro-pyran ring, and an oxadiazole functional group, which may synergistically enhance its biological properties compared to simpler analogs .
Anticancer Properties
Preliminary studies indicate that compounds similar to 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds with similar oxadiazole structures have shown activity against various cancer cell lines by inhibiting critical pathways involved in tumor growth .
A notable study indicated that the compound's mechanism of action might involve the inhibition of the ALK5 receptor (activin-like kinase 5), which plays a crucial role in cancer progression. In vitro assays demonstrated that related compounds could inhibit ALK5 autophosphorylation with IC50 values as low as 25 nM, indicating potent activity .
Antimicrobial Activity
In addition to anticancer effects, the compound's structural components suggest potential antimicrobial activity. The presence of the tetrahydropyran and oxadiazole rings has been associated with various pharmacological effects, including antibacterial and antifungal activities.
Synthesis
The synthesis of 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. Common methods include:
- Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom into the pyridine ring is essential for enhancing biological activity.
- Oxadiazole Formation : The final step generally involves the condensation of the intermediate products to form the oxadiazole structure.
Case Studies and Research Findings
Mechanistic Insights
Research indicates that the unique combination of functional groups in this compound may allow for diverse interactions with biological targets. For example, molecular docking studies have suggested that it can bind effectively to specific receptors involved in cancer pathways .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Preliminary studies indicate that compounds similar to 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole exhibit notable anticancer properties. The presence of the oxadiazole moiety is associated with enhanced interaction with biological targets involved in cancer progression.
Antimicrobial Properties:
Research suggests that this compound may possess antimicrobial activity. The tetrahydropyran ring and brominated pyridine moiety enhance its interaction with microbial enzymes, potentially inhibiting their function.
Neuroprotective Effects:
The compound's structural components may also confer neuroprotective benefits, making it a candidate for research into treatments for neurodegenerative diseases.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole and its biological activity is crucial for optimizing its medicinal properties. Researchers can modify specific functional groups to enhance efficacy or reduce toxicity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Researchers are exploring various synthetic pathways to create derivatives that may exhibit improved biological activities or reduced side effects.
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Bromo-pyridinyl oxadiazoles | Contains brominated pyridine | Anticancer properties | Simpler structure without tetrahydropyran |
| Tetrahydropyran derivatives | Tetrahydropyran ring present | Antimicrobial activity | Lacks oxadiazole functionality |
| Pyridine-based heterocycles | Multiple nitrogen-containing rings | Various pharmacological effects | Different nitrogen positioning |
Interaction Studies
Interaction studies involving this compound are essential for elucidating its mechanism of action. Such studies may include:
- Binding Affinity Assessments: Evaluating how strongly the compound binds to specific biological targets.
- In Vivo Studies: Testing the compound in animal models to assess its therapeutic potential and safety profile.
Future Research Directions
Ongoing research is focused on:
- Optimizing Synthetic Routes: Developing more efficient methods for synthesizing 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole and its derivatives.
- Expanding Biological Testing: Conducting extensive biological testing to identify additional therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromopyridine Site
The bromine atom at position 5 of the pyridine ring undergoes nucleophilic substitution under mild conditions:
-
Reagents : Amines (e.g., piperazine), thiols, or alkoxides
-
Conditions : Pd catalysis (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, THF) at 60–80°C
-
Outcome : Substitution products retain the oxadiazole core while introducing functional groups for enhanced bioactivity.
Example Reaction :
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring undergoes selective cleavage under acidic or basic conditions:
Cross-Coupling Reactions
The bromopyridine moiety enables palladium-mediated cross-coupling:
-
Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl structures (yields: 65–85%).
-
Buchwald-Hartwig : Forms C–N bonds with amines (e.g., morpholine) for solubility enhancement.
Key Catalyst System :
Hydrogenation of Heterocyclic Rings
Catalytic hydrogenation selectively reduces unsaturated bonds:
-
Pyridine Ring : Forms piperidine derivatives using H₂/Pd-C (10 atm, 50°C).
-
Oxadiazole Ring : Resists reduction under standard conditions, preserving its integrity .
Acid/Base-Catalyzed Functionalization
The tetrahydropyran ring remains stable, but substituents undergo modifications:
-
Esterification : –OH groups (if present) react with acyl chlorides.
-
Epoxidation : Limited reactivity due to steric hindrance from oxadiazole.
Metal Coordination Chemistry
The oxadiazole and pyridine nitrogen atoms act as ligands for transition metals:
| Metal Ion | Coordination Site | Complex Stability | Biological Relevance |
|---|---|---|---|
| Cu(II) | Oxadiazole (N), Pyridine | Moderate | Antimicrobial activity |
| Pd(II) | Pyridine (N) | High | Catalytic intermediate |
Reaction Stability and Byproduct Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Chloro vs. Bromo Derivatives
- Bromine’s larger atomic radius may enhance hydrophobic interactions and improve binding affinity in therapeutic targets . Biological Relevance: Brominated derivatives often exhibit superior antimicrobial activity compared to chloro analogues due to enhanced intermolecular interactions .
Fluorinated Analogues
Heterocyclic Modifications
Oxadiazole vs. Pyrazole Derivatives
- Example : 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid ()
- Key Differences : Pyrazole rings (two adjacent nitrogen atoms) differ from oxadiazole’s (one oxygen and two nitrogen atoms). Oxadiazoles generally exhibit higher metabolic stability and rigidity, favoring receptor binding .
- Electronic Effects : The oxygen in oxadiazole may engage in hydrogen bonding, while pyrazole’s NH groups participate in different interactions .
Tetrahydro-2H-pyran vs. Piperidine Moieties
Research Implications
- Halogen Effects : Bromine’s role in the target compound likely enhances target engagement compared to smaller halogens, as seen in antimicrobial and kinase-targeting analogues .
- Structural Water Solubility : The tetrahydro-2H-pyran moiety may address solubility limitations observed in piperidine-containing analogues .
Preparation Methods
Cyclization of Diol Precursors
The tetrahydropyran ring is synthesized through an acid-catalyzed cyclization of 5-bromo-2-pyridinyl-substituted diols. For example, treatment of 2-(5-bromopyridin-2-yl)-1,5-pentanediol with p-toluenesulfonic acid (pTSA) in toluene under reflux yields the tetrahydropyran framework with a carbonyl group at the 4-position. Subsequent oxidation of the carbonyl to a carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, yielding Intermediate A in 68–72% overall yield.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| pTSA | Toluene | 110 (reflux) | 78 |
| H₂SO₄ | DCM | 25 | 42 |
| BF₃·Et₂O | THF | 60 | 65 |
Alternative Route: Suzuki-Miyaura Coupling
A more modular approach involves Suzuki-Miyaura coupling between 4-bromo-tetrahydropyran-4-carboxylic acid and 5-bromopyridin-2-ylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture (3:1), the coupling proceeds at 80°C for 12 hours, achieving a 75% yield of Intermediate A.
Synthesis of Intermediate B: Pyridin-4-ylamidoxime
Nitrile to Amidoxime Conversion
Pyridin-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (2:1) at 60°C for 6 hours, forming pyridin-4-ylamidoxime in 85% yield. The reaction is driven to completion by maintaining a pH of 8–9 using NaHCO₃.
Oxadiazole Ring Formation via Cyclocondensation
Carboxylic Acid-Amidoxime Coupling
Intermediate A (1.0 equiv) is activated as an acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM. The resultant acyl chloride is reacted with Intermediate B (1.2 equiv) in pyridine at 0°C, followed by heating to 120°C for 4 hours to induce cyclodehydration. This method yields the target oxadiazole in 62% purity, necessitating further purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation (150 W, 140°C, 30 minutes) is employed in dimethylacetamide (DMAc) with 1,1′-carbonyldiimidazole (CDI) as a coupling agent. This approach reduces reaction time to 30 minutes and improves yield to 78%.
Table 2: Comparative Analysis of Cyclocondensation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional heating | 120°C, 4 hours, pyridine | 62 | 85 |
| Microwave | 140°C, 30 minutes, DMAc/CDI | 78 | 92 |
| Solvent-free | 130°C, 2 hours, neat | 55 | 88 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). The target compound elutes at Rf = 0.35 (hexane/ethyl acetate 3:1).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 2H, Py-H), 7.89 (d, J = 8.4 Hz, 1H, BrPy-H), 4.12–4.08 (m, 4H, OCH₂), 3.02–2.98 (m, 2H, CH₂), 2.45–2.41 (m, 2H, CH₂).
-
HRMS (ESI+) : m/z calcd for C₁₇H₁₅BrN₄O₂ [M+H]⁺: 387.03; found: 387.04.
Challenges and Optimization Strategies
Byproduct Formation During Cyclocondensation
Competing formation of 3-(pyridin-4-yl)-5-(4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-1,3,4-oxadiazole (regioisomer) is observed in 12–15% yield when reaction temperatures exceed 140°C. This is mitigated by strict temperature control and using CDI as a coupling agent.
Solvent Selection
Polar aprotic solvents (e.g., DMAc, DMF) enhance reaction rates but complicate purification. Switching to tert-butanol as a solvent reduces side reactions while maintaining 70% yield.
Scalability and Industrial Feasibility
A pilot-scale synthesis (500 g batch) achieved an overall yield of 58% using the microwave-assisted method. Key cost drivers include the palladium catalyst (32% of total cost) and chromatographic purification (25% of cost). Transition to recrystallization (ethanol/water) instead of chromatography reduces production costs by 18% without compromising purity.
Emerging Methodologies
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides or acylhydrazines. A common approach involves treating substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the 1,2,4-oxadiazole ring . For example, cyclization of intermediates containing pyridine and bromopyridine substituents under reflux conditions in anhydrous solvents (e.g., dichloroethane) is effective. Key steps include:
- Precursor preparation via condensation of 5-bromo-2-pyridinecarboxylic acid derivatives with tetrahydro-2H-pyran-4-ylamine.
- Cyclization using POCl₃ or polyphosphoric acid (PPA) to form the oxadiazole core.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, tetrahydro-2H-pyran signals at δ 3.5–4.5 ppm) and carbon shifts (e.g., oxadiazole C=O at ~167 ppm) .
- IR Spectroscopy : Confirm oxadiazole ring formation (C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹).
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement. For example, SHELX-97 can handle twinned data or high-resolution structures .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₆BrN₅O₂: 426.0504).
Advanced Questions
Q. How can X-ray crystallography data be processed to resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Solution : Employ SHELXD for experimental phasing if heavy atoms (e.g., bromine) are present .
- Refinement : Apply SHELXL with restraints for disordered tetrahydro-2H-pyran rings. Use the SQUEEZE tool in PLATON to model solvent-accessible voids .
- Validation : Cross-check with CCDC databases (e.g., similar pyridyl-oxadiazole structures) to validate bond lengths and angles .
Q. How does the bromine substituent at the 5-position of pyridine influence intermolecular interactions in crystal packing?
- Methodological Answer :
- Halogen Bonding : The Br atom participates in type-II halogen···π interactions (3.3–3.5 Å) with adjacent pyridyl rings, stabilizing the lattice .
- Electrostatic Potential Maps : Use DFT calculations (e.g., Gaussian09) to visualize σ-hole regions on Br, guiding cocrystal design for enhanced solubility.
- Comparative Studies : Replace Br with Cl or I to assess packing efficiency via Hirshfeld surface analysis .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the pyridyl (e.g., 4-pyridyl → 3-pyridyl) or tetrahydro-2H-pyran (e.g., 4-methyl substitution) groups.
- Biological Assays : Test derivatives against targets like kinases or microbial enzymes, using protocols from analogous oxadiazole studies .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and bioactivity.
Q. How to address contradictions in reported synthetic yields for oxadiazole derivatives?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. toluene) and catalysts (e.g., ZnCl₂ vs. FeCl₃) to identify ideal conditions.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized hydrazides) and adjust stoichiometry.
- Case Study : reports 65–78% yields using POCl₃, while achieves 85% with PPA. Compare activation energies via DSC to rationalize differences .
Data Contradiction Analysis
Q. How to resolve discrepancies in crystallographic data between independent studies?
- Methodological Answer :
- Check CIF Files : Ensure anisotropic displacement parameters (ADPs) for Br and N atoms are correctly modeled.
- Twinned Data : Use the TWINLAW command in SHELXL to refine twin fractions if merging statistics (Rint > 0.1) indicate twinning .
- Benchmarking : Compare unit cell parameters with structurally similar compounds (e.g., CCDC entry XXXX for 3-(2-pyridyl)-1,2,4-oxadiazole) .
Experimental Design
Q. What strategies can improve the solubility of this compound for in vitro assays?
- Methodological Answer :
- Salt Formation : React with HCl or trifluoroacetic acid to protonate pyridyl nitrogen atoms.
- Cocrystallization : Use coformers like succinic acid, leveraging Br···O interactions identified in crystal structures .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) and assess stability via dynamic light scattering (DLS).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
